N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine
Description
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine (CAS: 1153148-43-6) is a synthetic organic compound featuring a cyclooctane ring linked via an amine group to a phenyl moiety substituted with an imidazole-containing methyl group. Its InChIKey, XROIVBWGIRGEQY-UHFFFAOYSA-N, confirms its unique stereoelectronic profile . The imidazole group, a five-membered aromatic heterocycle with two nitrogen atoms, is pharmacologically significant due to its role in hydrogen bonding and metal coordination, often seen in bioactive molecules.
Properties
IUPAC Name |
N-[3-(imidazol-1-ylmethyl)phenyl]cyclooctanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-4-8-17(9-5-3-1)20-18-10-6-7-16(13-18)14-21-12-11-19-15-21/h6-7,10-13,15,17,20H,1-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIVBWGIRGEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent connection to the cyclooctanamine moiety. One common method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring . The reaction conditions often include the use of solvents such as dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Bromine, nitric acid; temperatures around 25°C to 60°C.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural differences between N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine and its closest analogs from :
| Compound Name | Core Structure Modifications | InChIKey | Suppliers |
|---|---|---|---|
| This compound | Cyclooctane + imidazole-methyl-phenyl linkage | XROIVBWGIRGEQY-UHFFFAOYSA-N | 2 |
| N-[3-(1H-Imidazol-1-yl)propyl]thian-4-amine | Thian (tetrahydrothiopyran) ring + propyl linker | CJLFETFLGHBKIR-UHFFFAOYSA-N | 4 |
| N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine | Pyrazole substitution for imidazole | ZINC37125524 | 3 |
Cyclooctane vs. Thian Ring Systems
- Cyclooctane : The eight-membered ring in the target compound introduces moderate ring strain and enhanced lipophilicity compared to smaller cycloalkanes. This may improve bioavailability but could also increase metabolic susceptibility .
- However, sulfur-containing compounds often exhibit higher metabolic clearance rates.
Imidazole vs. Pyrazole Substitution
- Imidazole : The presence of two nitrogen atoms (one pyrrole-like, one pyridine-like) allows for dual hydrogen-bonding interactions and pH-dependent protonation, critical for enzymatic inhibition (e.g., antifungal or anticancer targets).
- Pyrazole : With two adjacent nitrogen atoms, pyrazole is less basic than imidazole, reducing pH-sensitive behavior. This substitution could alter target selectivity or solubility profiles .
Linker Variations (Methyl vs. Propyl)
- The methylene (-CH2-) linker in the target compound minimizes conformational freedom compared to the propyl (-CH2CH2CH2-) linker in N-[3-(1H-Imidazol-1-yl)propyl]thian-4-amine. A shorter linker may restrict binding to deeper protein pockets, while a longer chain could improve entropy-driven interactions.
Supplier Landscape and Commercial Relevance
- The target compound has 2 suppliers , whereas analogs like N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine have 3 suppliers , suggesting higher commercial demand or synthetic accessibility for the pyrazole variant .
- The thian-containing analog (4 suppliers) may prioritize industrial applications due to sulfur’s utility in catalysis or polymer chemistry.
Research Implications and Limitations
Crystallographic and Computational Insights
Structural determination of these compounds using SHELXL or SHELXD could clarify conformational preferences of the cyclooctane ring and imidazole orientation, aiding in structure-activity relationship (SAR) studies .
Knowledge Gaps
- Pharmacological Data: No evidence is provided on biological activity, toxicity, or synthetic routes.
- Physicochemical Properties : Experimental data on solubility, logP, or stability are absent but critical for application-driven comparisons.
Biological Activity
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 283.4 g/mol. The compound features an imidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The imidazole ring can interact with ATP-binding sites in protein kinases, potentially leading to the inhibition of cancer cell proliferation.
- Modulation of Wnt Signaling Pathway : Preliminary studies suggest that this compound may influence the Wnt signaling pathway, which is crucial in cancer progression and metastasis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Proliferation Assays : In vitro assays using cancer cell lines such as SW480 and HCT116 showed significant inhibition of cell growth, with IC50 values reported at 2 μM and 0.12 μM respectively .
- Xenograft Models : In vivo studies using xenograft models indicated that treatment with this compound reduced tumor growth significantly compared to control groups, suggesting its potential as a therapeutic agent in colorectal cancer.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The imidazole moiety is often associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (μM) | Observations |
|---|---|---|---|
| Anticancer | SW480 | 2 | Significant inhibition of cell proliferation |
| Anticancer | HCT116 | 0.12 | Superior efficacy compared to reference drugs |
| Antimicrobial | Various | TBD | Potential activity against specific pathogens |
| Anti-inflammatory | TBD | TBD | Mechanistic studies ongoing |
Case Study 1: Colorectal Cancer Treatment
In a recent study published in Nature Cancer, researchers evaluated the efficacy of this compound in a murine model of colorectal cancer. The results demonstrated a marked reduction in tumor size and improved survival rates among treated mice compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound interacts with cellular targets. Using molecular docking studies, researchers identified potential binding sites on target proteins, providing insights into how structural modifications may enhance efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
